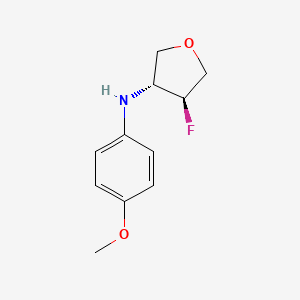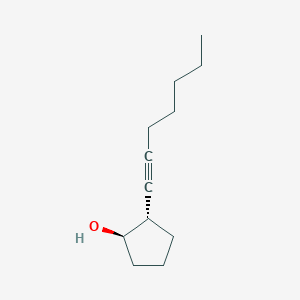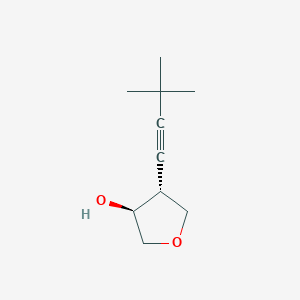![molecular formula C10H12FNO B1485643 trans-2-[(4-Fluorofenil)amino]ciclobutan-1-ol CAS No. 2158722-57-5](/img/structure/B1485643.png)
trans-2-[(4-Fluorofenil)amino]ciclobutan-1-ol
Descripción general
Descripción
Trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a 4-fluorophenylamino group
Aplicaciones Científicas De Investigación
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new biochemical assays and therapeutic agents.
Medicine: : Research into trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol includes its potential as a lead compound for drug discovery, particularly in targeting specific biological pathways involved in diseases.
Industry: : The compound’s unique properties may be exploited in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or intramolecular cyclization of suitable precursors.
Introduction of the 4-fluorophenylamino group: This step often involves nucleophilic substitution reactions where a 4-fluorophenylamine reacts with a cyclobutane derivative.
Industrial Production Methods: Industrial production of trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The 4-fluorophenylamino group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Mecanismo De Acción
The mechanism by which trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The 4-fluorophenylamino group may facilitate binding to active sites, while the cyclobutane ring and hydroxyl group contribute to the compound’s overall stability and reactivity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
- Trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol
- Trans-2-[(4-Bromophenyl)amino]cyclobutan-1-ol
- Trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol
Comparison: Trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable candidate for specific applications in research and industry.
Propiedades
IUPAC Name |
(1R,2R)-2-(4-fluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-1-3-8(4-2-7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFHXVNJJPXBE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1485571.png)
![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)
![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)

